6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a benzo[d]oxazol-2-yl group, a piperazin-1-yl group, and a 3-methylpyrimidine-2,4(1H,3H)-dione group. These groups are common in many biologically active compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, and the pyrimidine ring can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined by its functional groups and overall structure .Scientific Research Applications
Antiviral and Antitumor Applications
Marine-derived actinomycete Streptomyces sp. FXJ7.328 produces diketopiperazine derivatives showing modest antivirus activity against influenza A (H1N1) virus and potent anti-H1N1 activity, highlighting the potential of compounds related to 6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione in antiviral therapies (Wang et al., 2013).
Luminescence and Electron Transfer
Studies on novel piperazine substituted naphthalimide model compounds reveal luminescent properties and insights into photo-induced electron transfer, which could be relevant for applications in light-emitting devices and sensors (Gan et al., 2003).
Antiproliferative Properties
Compounds related to this compound have been evaluated for their antiproliferative activities against human breast cancer and human embryonic kidney cells, indicating potential in cancer treatment strategies (Parveen et al., 2017). Additionally, piperazine derivatives have been tested for inhibition of cell proliferation and induction of erythroid differentiation in chronic myelogenous leukemia, showcasing another aspect of its antitumor capabilities (Saab et al., 2013).
Antioxidant Activities
Research on pyrazolopyridine derivatives, as well as interactions with other compounds, indicates antioxidant properties, suggesting the compound's potential role in protecting against oxidative stress (Gouda, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19-14(22)10-13(18-15(19)23)20-6-8-21(9-7-20)16-17-11-4-2-3-5-12(11)24-16/h2-5,10H,6-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQIPPFXYNNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.